tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate
Description
tert-Butyl N-(3-hydroxy-2-nitrophenyl)carbamate (CAS: 1823258-42-9) is a carbamate derivative with the molecular formula C₁₁H₁₄N₂O₅ and a molecular weight of 254.24 g/mol. The compound features a 3-hydroxy-2-nitrophenyl group attached to a tert-butyl carbamate moiety, which serves as a protective group for amines in synthetic chemistry. Its storage requires sealing in dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .
Properties
CAS No. |
1823258-42-9 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(15)12-7-5-4-6-8(14)9(7)13(16)17/h4-6,14H,1-3H3,(H,12,15) |
InChI Key |
CQQNHNQDDSHRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)O)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate typically involves the reaction of 3-hydroxy-2-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-hydroxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of 3-amino-2-hydroxyphenylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease .
- Antitumor Activity : Research indicates that this compound may possess anti-cancer properties, warranting further investigation into its mechanisms of action and efficacy against specific cancer types.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the production of other carbamate derivatives and complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it versatile for synthesizing various pharmaceuticals and agrochemicals .
Case Study 1: Neuroprotective Properties
A study explored the effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential use in developing neuroprotective drugs .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound inhibited the proliferation of certain cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression, indicating its potential as an anti-cancer therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Comparative Analysis of Structural and Physicochemical Properties
The following table compares tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate with structurally related tert-butyl carbamate derivatives:
Key Observations :
- Electron-Withdrawing Groups: The nitro group in the target compound enhances electrophilicity compared to analogs like tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate, which contains an electron-donating amino group. This difference influences reactivity in nucleophilic substitution or coupling reactions.
- Molecular Weight : The target compound’s lower molecular weight (254.24 g/mol) may improve solubility in polar solvents relative to bulkier analogs like CAS 1005324-46-8 (560.65 g/mol).
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns significantly impact crystallization and stability. For This compound , highlights intramolecular hydrogen bonds between the hydroxyl (O–H) and carbamate carbonyl (C=O) groups:
| Interaction | D–H (Å) | H···O (Å) | D···O (Å) | Angle (°) | Reference |
|---|---|---|---|---|---|
| O(3)–H(3)···O(1) | 0.93(1) | 1.87(1) | 2.772(1) | 161(1) | Target |
| O(2)–H(2)···O(1) [4] | 0.91(2) | 1.74(2) | 2.647(2) | 171(2) | Comparative |
The longer D···O distance (2.772 Å) and smaller angle (161°) in the target compound suggest weaker hydrogen bonding compared to the shorter interaction (2.647 Å, 171°) in N-pivaloylhydroxylamine . This may result in lower melting points or altered solubility profiles.
Challenges :
- The nitro group’s electron-withdrawing nature may necessitate protection of the hydroxyl group prior to nitration to avoid side reactions.
- Steric hindrance from the tert-butyl group could slow down subsequent deprotection or functionalization steps compared to less hindered analogs (e.g., benzyl carbamates).
Biological Activity
Tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a carbamate functional group, and a nitrophenyl moiety with a hydroxyl substituent. The presence of the hydroxy and nitro groups allows for participation in hydrogen bonding and electrostatic interactions, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 278.30 g/mol |
| Melting Point | 54-55 °C |
| Purity | ≥ 97% (UV) |
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The nitro group can be reduced to an amino group under certain conditions, potentially altering the compound's reactivity and biological effects. The hydroxy group facilitates hydrogen bonding with active sites on enzymes, thereby modulating their activity.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes by binding to their active sites. This inhibition can block substrate access, reducing enzyme activity and influencing metabolic pathways.
Case Studies
- Anti-inflammatory Activity : A study evaluated derivatives of this compound for anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds demonstrated significant inhibition rates ranging from 39% to over 54% compared to standard drugs like indomethacin .
- Cytotoxicity in Cancer Cells : In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for some derivatives were reported to be as low as 0.19 µM, indicating potent anti-cancer properties .
Table 2: Biological Activity of Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| Derivative A | MCF-7 | 0.48 | Cytotoxic |
| Derivative B | U-937 | 0.78 | Cytotoxic |
| Derivative C | HCT-116 | 1.17 | Cytotoxic |
Research Findings
Recent studies have highlighted the compound's potential in drug design, particularly as a scaffold for developing new therapeutic agents targeting enzyme inhibition and cancer treatment. The ability to modify the nitro and hydroxy groups further enhances its utility in synthesizing analogs with improved biological profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate, and how can reaction conditions be adjusted to improve yield?
- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3-hydroxy-2-nitroaniline. Key parameters include:
- Base selection : Triethylamine or DMAP is used to neutralize HCl generated during the reaction .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reactivity .
- Temperature control : Reactions are performed at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield improvements (>80%) are achievable by optimizing stoichiometry (1:1.2 molar ratio of aniline to chloroformate) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key techniques :
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 6.8–8.5 ppm (aromatic protons), and δ 9–10 ppm (carbamate NH) confirm structure .
- ¹³C NMR : Signals at ~155 ppm (carbamate carbonyl) and ~80 ppm (tert-butyl quaternary carbon) .
- Mass spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 295.12) .
- IR spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂) .
Advanced Research Questions
Q. How do the electronic and steric effects of the nitro and tert-butyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic insights :
- Nitro group : Acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution but deactivating it for nucleophilic attacks. Directs reactions to the meta/para positions .
- tert-Butyl group : Provides steric hindrance, reducing reactivity at the carbamate oxygen. This necessitates harsher conditions (e.g., TFA for deprotection) .
- Experimental validation : Kinetic studies (e.g., monitoring reaction rates via HPLC) under varying conditions (pH, solvent polarity) can quantify these effects .
Q. How can crystallographic data discrepancies (e.g., unit cell parameters, disorder) be resolved for this compound?
- Strategies :
- Software tools : Use SHELX suite for structure refinement. SHELXL handles disorder by partitioning atoms and refining occupancy ratios .
- Data validation : Cross-check with PLATON to detect twinning or missed symmetry .
- Temperature factors : High-resolution data (<1.0 Å) reduces thermal motion artifacts. Example: A 2023 study resolved tert-butyl disorder by collecting data at 100 K .
Q. What methodological approaches are used to investigate the compound’s interactions with biological targets (e.g., enzymes)?
- Techniques :
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for nitroreductases) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes, leveraging the nitro group’s electron-deficient nature for π-π stacking with aromatic residues .
- Metabolic stability : LC-MS tracks degradation in liver microsomes to assess pharmacokinetic potential .
Q. How can researchers analyze degradation pathways under varying pH and temperature conditions?
- Protocol :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
- Analytical tools :
- HPLC-DAD : Monitors parent compound depletion and degradation product formation .
- LC-MS/MS : Identifies fragments (e.g., loss of tert-butyl group at m/z 239.08) .
- Kinetic modeling : Arrhenius plots predict shelf-life stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
